4-(4-Methylpiperazin-1-yl)-2-(pyridin-2-yl)thieno[2,3-d]pyrimidine-5-carboxylic acid
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Overview
Description
4-(4-Methylpiperazin-1-yl)-2-(pyridin-2-yl)thieno[2,3-d]pyrimidine-5-carboxylic acid: is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thieno[2,3-d]pyrimidine core with substituents including a methylpiperazine group and a pyridine moiety, making it a versatile molecule for further chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidine core. One common approach is to start with a suitable thieno[2,3-d]pyrimidine derivative and introduce the 4-methylpiperazine group through nucleophilic substitution reactions. The pyridin-2-yl group can be introduced through a subsequent reaction step, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, focusing on optimizing reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, which can provide better control over reaction parameters and improve safety and efficiency. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The thieno[2,3-d]pyrimidine core can be oxidized to introduce additional functional groups.
Reduction: : Reduction reactions can be used to modify the pyridine or piperazine moieties.
Substitution: : Nucleophilic substitution reactions can be used to introduce different substituents at various positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: : Nucleophiles such as amines or alcohols, along with suitable catalysts like palladium or nickel, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions can include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : It has been investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Research has explored its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: : Its unique chemical structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may bind to enzymes or receptors, leading to the inhibition or activation of certain biological pathways. The exact mechanism would depend on the specific application and the molecular targets involved.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other thieno[2,3-d]pyrimidines or piperazine derivatives, but the presence of the pyridin-2-yl group and the specific substitution pattern sets it apart. Some similar compounds include:
4-(4-Methylpiperazin-1-yl)phenylboronic acid
3-(4-Methylpiperazin-1-yl)propanoic acid
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)-2-pyridin-2-ylthieno[2,3-d]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-21-6-8-22(9-7-21)15-13-11(17(23)24)10-25-16(13)20-14(19-15)12-4-2-3-5-18-12/h2-5,10H,6-9H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXGDKHYMYHLNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C3C(=CSC3=NC(=N2)C4=CC=CC=N4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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